1-Nitro-4-(phenylsulfonyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of 1-Nitro-4-(phenylsulfonyl)benzene and its derivatives involves several key strategies, one of which includes reactions of (1‐nitroethenyl)sulfonylbenzene derivatives. These derivatives can undergo nitroaldol reactions, leading to the formation of compounds with bis(phenylsulfonyl) motifs. Diels-Alder reactions and formal conjugate additions are also notable synthesis pathways for creating ring-fused homo- and heteroaromatic derivatives from precursors like 3-nitro-4-(phenylsulfonyl)thiophene (Wade et al., 2009); (Bianchi et al., 2003).
Molecular Structure Analysis
The molecular structure of 1-Nitro-4-(phenylsulfonyl)benzene derivatives has been elucidated through various spectroscopic methods, including FTIR, FT-Raman, NMR, and single crystal X-ray diffraction. These studies reveal insights into the compound's geometric parameters, vibrational frequencies, and electronic properties, enhancing understanding of its chemical reactivity and stability (Sarojini et al., 2013).
Chemical Reactions and Properties
1-Nitro-4-(phenylsulfonyl)benzene participates in a variety of chemical reactions, such as electrochemical syntheses and Michael addition reactions. These reactions are instrumental in generating a broad spectrum of sulfonamide and diamine derivatives, showcasing the compound's versatility as a chemical reagent (Khazalpour & Nematollahi, 2015); (Sharafi-kolkeshvandi et al., 2016).
Scientific Research Applications
Nitroaldol and Diels-Alder Reactions
1-Nitro-4-(phenylsulfonyl)benzene has been investigated for its reactivity in nitroaldol reactions, leading to the formation of complex dinitro compounds. For instance, its reactivity with formaldehyde has been studied, resulting in mixtures of dinitro-bis(phenylsulfonyl)butanols and pentanediols. Subsequent treatments afford specific dinitro diastereomers, showcasing its utility in stereospecific syntheses (Wade et al., 2009). Additionally, 1-Nitro-4-(phenylsulfonyl)benzene participates in Diels-Alder reactions with dienes, leading to the synthesis of adducts that further expand its application in creating complex organic structures.
Ring-Opening/Ring-Closing Mechanisms
Research has explored the compound's role in ring-opening/ring-closing protocols, notably in the synthesis of heteroaromatic and aromatic compounds. An example includes its conversion to nitro(phenylsulfonyl) derivatives of ring-fused compounds, such as naphthalene and benzothiophene, through thermal electrocyclic rearrangements. This showcases its potential in accessing substitution patterns that are challenging to achieve through conventional methods (Bianchi et al., 2003).
Nucleophilic Aromatic Substitution
The compound's susceptibility to nucleophilic aromatic substitution has been demonstrated, leading to the synthesis of various substituted aromatic compounds. These reactions allow for the introduction of different functional groups, thereby modifying the electronic and physical properties of the resulting compounds, which could be useful in material science and pharmaceuticals (Lapshina et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1-(benzenesulfonyl)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c14-13(15)10-6-8-12(9-7-10)18(16,17)11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECHJYYZMSUILG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150792 | |
Record name | Benzene, 1-nitro-4-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitro-4-(phenylsulfonyl)benzene | |
CAS RN |
1146-39-0 | |
Record name | Benzene, 1-nitro-4-(phenylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1146-39-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87340 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-nitro-4-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitrophenyl phenyl sulfone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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